2-Benzyldimethyl-1,3,6-trioxocane
Description
2-Benzyldimethyl-1,3,6-trioxocane is an 8-membered cyclic ether featuring a trioxocane backbone with benzyl and methyl substituents at the 2-position. These compounds share a common trioxocane core but differ in substituent groups, which significantly influence their chemical reactivity, polymerization behavior, and applications .
Properties
CAS No. |
94031-10-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzyl-2,4-dimethyl-1,3,6-trioxocane |
InChI |
InChI=1S/C14H20O3/c1-12-11-15-8-9-16-14(2,17-12)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
ACVDLWXRXPUURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCOC(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyldimethyl-1,3,6-trioxocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by cyclization with formaldehyde to form the trioxocane ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2-Benzyldimethyl-1,3,6-trioxocane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Benzyldimethyl-1,3,6-trioxocane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted trioxocane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyldimethyl-1,3,6-trioxocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Benzyldimethyl-1,3,6-trioxocane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Thermodynamic Properties
The thermodynamic parameters (activation enthalpy ΔH‡ and entropy ΔS‡) of cyclic ethers during ring-opening polymerization (ROP) are critical for understanding their reactivity. provides data for several trioxocane derivatives:
| Compound | Ring Size | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| 1,3-Dioxocane | 8 | 18.3 | – |
| 1,3,6-Trioxocane | 8 | 13.0 | 21.3 |
| 2-n-Butyl-1,3,6-trioxocane | 8 | 7.9 | 16.3 |
Key observations:
Polymerization Behavior
Radical Ring-Opening Polymerization (RROP)
- 2-Methylene-1,3,6-trioxocane (MTC): MTC undergoes RROP with styrene, achieving ~24 mol% incorporation in copolymers. However, composition drift occurs at elevated temperatures (120°C), leading to uneven monomer distribution . Recent advances utilize supercritical CO₂ as a green solvent for MTC polymerization, improving reaction efficiency and reducing environmental impact .
2-Ethyldimethyl-1,3,6-trioxocane :
2-Benzyldimethyl-1,3,6-trioxocane :
- The benzyl group’s electron-withdrawing nature and steric bulk may hinder radical initiation, requiring optimized conditions (e.g., higher initiator concentrations) compared to MTC.
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